7-Bromothiazolo[4,5-d]pyrimidine

Medicinal Chemistry Building Block Procurement Cost Efficiency

Sourcing challenges for 7-bromo purine isosteres with defined single-site reactivity often delay kinase library synthesis. This building block resolves that bottleneck with a selective C7-Br handle optimized for Pd-catalyzed diversification. - Directs regioselective Suzuki, Buchwald-Hartwig, and Ullmann couplings to explore kinase hinge-binding regions. - Documented efficacy: scaffold delivers CDK1 inhibitors at 97 nM potency and PAK4 inhibitors active in colorectal cancer models. - Economically rational alternative to the 7-chloro analog, reducing cost for 50-200 compound library construction.

Molecular Formula C5H2BrN3S
Molecular Weight 216.06 g/mol
Cat. No. B12971369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromothiazolo[4,5-d]pyrimidine
Molecular FormulaC5H2BrN3S
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Br)SC=N2
InChIInChI=1S/C5H2BrN3S/c6-4-3-5(8-1-7-4)9-2-10-3/h1-2H
InChIKeyNXWYLBBAZPEHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromothiazolo[4,5-d]pyrimidine: Purine-Isosteric Building Block for Kinase Research


7-Bromothiazolo[4,5-d]pyrimidine (CAS 1368159-15-2) is a fused heterocyclic building block recognized as a 7-thia-analog of purine, a critical structural isostere for adenosine-based scaffolds in medicinal chemistry [1]. Its molecular formula is C5H2BrN3S with a molecular weight of 216.06 g/mol, featuring a reactive bromine atom at the 7-position of the pyrimidine ring that enables selective palladium-catalyzed cross-coupling reactions for rapid analog diversification . The scaffold belongs to the thiazolo[4,5-d]pyrimidine family, which has demonstrated diverse biological activities including kinase inhibition, antiviral activity, and anti-inflammatory effects across multiple therapeutic programs [2].

Scaffold

Purine-isosteric thiazolo[4,5-d]pyrimidine core for kinase-targeted library synthesis

Reactive Handle

C7-Br enables selective Pd-catalyzed cross-coupling for rapid analog diversification

Procurement Logic

Cost-accessible building block for discovery-phase parallel synthesis campaigns

Why 7-Bromo Substitution Is Critical for Reactivity and Binding


Substituting 7-Bromothiazolo[4,5-d]pyrimidine with the 7-chloro (CAS 1353101-37-7) or unsubstituted parent scaffold (CAS 273-94-5) can fundamentally alter reaction kinetics, downstream product profiles, and biological screening outcomes. The C7-Br bond exhibits a distinct oxidative addition profile with Pd(0) catalysts that differs from the C7-Cl bond, determining the regioselectivity and efficiency of cross-coupling reactions central to library synthesis [1]. Furthermore, the bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and different electronegativity directly modulate ligand-protein binding interactions at the hinge region of kinase ATP-binding pockets, an effect that cannot be replicated by the smaller chlorine or hydrogen substituents [2]. In one structurally characterized series, the bromine substituent at position 7 was essential for occupying a hydrophobic sub-pocket that the chloro analog failed to adequately fill, resulting in a measurable difference in inhibitory potency [3].

Attribute
7-Br (Target)
7-Cl / 7-H (Alternatives)
Reaction kinetics
Distinct oxidative addition profile with Pd(0); regioselective coupling
C7-Cl may alter coupling efficiency; C7-H lacks cross-coupling handle
Binding pocket occupancy
Larger van der Waals radius (1.85 Å) modulates hinge-region interactions
Smaller chlorine (1.75 Å) or hydrogen may fail to occupy hydrophobic sub-pocket
Sub-pocket engagement
Reported to fill a hydrophobic pocket essential for inhibitory potency
Chloro analog may not replicate this engagement; potency difference reported

Evidence Supporting Selection of the 7-Bromo Building Block


Cost Efficiency vs. 7-Chloro Analog

At the 1-gram procurement scale, 7-Bromothiazolo[4,5-d]pyrimidine is commercially available at prices substantially lower than the 7-chloro analog, enabling more economically viable library synthesis. 7-Chlorothiazolo[4,5-d]pyrimidine was listed at £1,059.00 per gram from a leading European supplier, while the 7-bromo derivative is available from major Asian vendors at a fraction of this cost, making it the more accessible starting material for academic and discovery-phase programs managing constrained budgets .

Cost vs 7-Cl Analog
Head-to-head
7-Br available at fraction of 7-Cl cost (£1,059/g)
Supports procurement decision for library synthesis
Cost advantage at 1 g scale; supplier catalog comparison
Medicinal Chemistry Building Block Procurement Cost Efficiency

Purity Specification Advantage

Commercially supplied 7-Bromothiazolo[4,5-d]pyrimidine is specified at 98% purity , a level that matches or exceeds the typical 95-97% purity range reported for the 7-chloro analog . Higher purity of the starting building block reduces the introduction of side products in multi-step parallel syntheses and ensures greater lot-to-lot reproducibility in biological assay campaigns.

Purity Specification
Specification review
98% (HPLC)
Higher nominal purity may reduce side products
Supplier certificate of analysis; 7-Cl typical 95–97%
Quality Control Purity Assurance Synthetic Reproducibility

Proven Kinase and Anticancer Pharmacophore

The thiazolo[4,5-d]pyrimidine scaffold, for which 7-Bromothiazolo[4,5-d]pyrimidine serves as the key synthetic intermediate, has demonstrated validated inhibitory activity against clinically relevant kinase targets, establishing its value as a privileged pharmacophore. In direct enzymatic assays, a 7-substituted thiazolo[4,5-d]pyrimidine derivative achieved an IC50 of 97 nM ± 2.33 against CDK1/Cyclin B complex [1]. In the NCI-USA 60-cell-line anticancer screening panel, a derivative bearing a 7-chloro substituent—directly synthesized from the 7-bromo precursor—exhibited a GI50 mean graph midpoint (MG-MID) of 2.88 µM, indicating broad-spectrum antiproliferative activity [1]. Another derivative within this scaffold class, PB-10, demonstrated PAK4 inhibition with an IC50 of 15.12 µM in colorectal cancer models, while structurally distinct 2,7-diamino-thiazolo[4,5-d]pyrimidine analogs have shown selective EGFR tyrosine kinase inhibition with in vitro cellular proliferation blockade in EGFR-overexpressing tumor lines [2][3]. Across the scaffold family, COX-2 inhibition surpassing the clinical benchmark celecoxib has also been reported [4], confirming the broad therapeutic potential of this core structure.

Kinase Pharmacophore
Class-level
CDK1 IC50 97 nM; NCI-60 GI50 2.88 µM (7-Cl derivative)
Supports kinase target engagement context
Class-level evidence; direct building block data not available
Kinase Inhibition Pharmacophore Validation Anticancer Activity

Access to Multi-Target Screening Libraries

7-Bromothiazolo[4,5-d]pyrimidine enables a single investment in one building block to generate screening libraries that interrogate multiple distinct target classes simultaneously. In the antiviral domain, thiazolo[4,5-d]pyrimidine derivatives have demonstrated anti-hepatitis B and C virus activity and low nanomolar EC50 values against wild-type HIV-1 strains, with enhanced potency against mutant strains [1][2]. In the kinase domain, 7-substituted derivatives hit CDK1 at 97 nM [3]. For inflammation, COX-2-selective derivatives surpass celecoxib potency [4]. This breadth of validated activity from a single core is not matched by building blocks based on indole, benzimidazole, or even the 7-chloro analog, where the chlorine atom's inferior leaving-group ability limits the reaction scope for generating the diverse 7-substituted analogs required to access all three target classes.

Multi-Target Access
Class-level
Kinases, antivirals (HIV-1, HBV, HCV), COX-2
Broad target class exploration from single core
Independent published studies across three target families
Drug Discovery Parallel Synthesis Multi-Target Screening

Data Transparency: Intrinsic Bioactivity Limitations

A critical evidence gap exists that must be transparently disclosed for informed procurement decisions: no peer-reviewed study has reported the intrinsic bioactivity of the unsubstituted 7-Bromothiazolo[4,5-d]pyrimidine building block itself in a head-to-head comparison against the 7-chloro, 7-fluoro, or 7-hydrogen analogs under identical assay conditions. The biological data presented in this guide derive from 7-substituted derivatives where the bromine atom has been replaced by amines, thioethers, or aryl groups via cross-coupling [1]. The BindingDB entry (BDBM50012184) reports a 5-LO inhibitory IC50 of 3.60 µM (3.60E+3 nM) in human neutrophils for a compound structurally related to this scaffold, with no paired data for the 7-chloro comparator [2]. Consequently, direct bioactivity superiority of the 7-bromo building block over the 7-chloro building block cannot be claimed at this time; the differentiation rests on procurement economics and synthetic versatility rather than intrinsic biological potency.

Bioactivity Data Gap
Data to verify
No head-to-head bioactivity data for unsubstituted 7-Br vs 7-Cl
Selection based on synthetic economics
Direct comparison data absent; review required
Data Transparency Procurement Decision-Making Evidence Quality

Recommended Application Scenarios for 7-Bromothiazolo[4,5-d]pyrimidine


Kinase-Focused Oncology Libraries

Programs targeting the discovery of novel CDK, PAK, or EGFR inhibitors should prioritize 7-Bromothiazolo[4,5-d]pyrimidine as their core building block. The scaffold has delivered a CDK1 inhibitor with 97 nM potency [1] and PAK4 inhibitors active in colorectal cancer models [2], while 2,7-diamino derivatives have demonstrated selective EGFR inhibition . The bromine atom at position 7 permits efficient Suzuki, Buchwald-Hartwig, or Ullmann-type couplings to introduce diverse aryl, heteroaryl, and amino substituents for rapid exploration of the kinase hinge-binding region. Procurement of the 7-bromo derivative in multi-gram quantities is recommended at the initiation of a kinase program to construct the initial 50-200 compound screening library.

Antiviral Drug Discovery Programs

For antiviral programs targeting hepatitis B, hepatitis C, or HIV-1, 7-Bromothiazolo[4,5-d]pyrimidine provides entry to a scaffold with documented anti-HBV/HCV activity [1] and low nanomolar anti-HIV-1 potency against both wild-type and drug-resistant strains [2]. The building block enables synthesis of nucleoside and non-nucleoside analog libraries through selective functionalization at the 7-position. Procurement is recommended for antiviral discovery groups seeking novel chemotypes with documented resistance profiles distinct from classical nucleoside analogs such as acyclovir .

COX-2 Selective Anti-Inflammatory Development

Teams pursuing novel anti-inflammatory agents with COX-2 selectivity and reduced ulcerogenic liability should acquire 7-Bromothiazolo[4,5-d]pyrimidine to access derivatives that have surpassed celecoxib in COX-2 inhibition [1]. The building block supports the synthesis of thiazolo[4,5-d]pyrimidine-7(6H)-one and related 7-substituted analogs that have demonstrated in vivo analgesic and anti-inflammatory activity comparable to phenylbutazone [2]. Procurement of the 7-bromo derivative provides a direct synthetic route to the 7-position functionalization required for tuning COX-1/COX-2 selectivity ratios.

Academic Training and Methodology Development

For academic laboratories engaged in synthetic methodology development or graduate-level medicinal chemistry training, 7-Bromothiazolo[4,5-d]pyrimidine serves as an ideal model substrate. Its defined single reactive site (C7-Br) enables students to practice palladium-catalyzed cross-coupling reactions with predictable regiochemical outcomes, while the commercial availability of the 7-chloro analog at a significantly higher price point [1] makes the 7-bromo derivative the economically rational choice for teaching laboratories operating with limited consumables budgets. The scaffold's purine isosterism additionally provides a pedagogically valuable link between fundamental heterocyclic chemistry and drug design principles.

Application
Selection Property
Validation Focus
Kinase Target Library Synthesis
Reactive C7-Br handle for diverse cross-coupling; purine-isosteric scaffold
Kinase panel screening and selectivity profiling
Antiviral Target Library Synthesis
Access to nucleoside/non-nucleoside analog diversification
Antiviral activity screening against HBV, HCV, HIV-1 strains
COX-2 Pathway Inhibitor Discovery
7-position functionalization for COX-1/COX-2 selectivity tuning
COX inhibition assay and selectivity ratio determination
Academic Synthesis Training
Defined reactive site for Pd-catalyzed coupling practice
Reaction methodology development and teaching
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